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molecular formula C13H14F3NO4 B8797326 Diethyl 2-(3-(trifluoromethyl)pyridin-2-yl)malonate

Diethyl 2-(3-(trifluoromethyl)pyridin-2-yl)malonate

Cat. No. B8797326
M. Wt: 305.25 g/mol
InChI Key: WTCPNUMPLDVBHA-UHFFFAOYSA-N
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Patent
US08598176B2

Procedure details

8.73 g of sodium hydride (55% oil dispersion) was suspended in 100 ml of 1,4-dioxane. Into this, 32.03 g of diethyl malonate was added dropwise over a period of about 1 hour at 60° C. under a nitrogen atmosphere. The mixture was stirred further for 0.5 hours at the same temperature, then, 8.26 g of copper chloride (I) was added to the mixture. Thereafter, into the mixture, a solution prepared by dissolving 15.00 g of 2-chloro-3-(trifluoromethyl)pyridine in 50 ml of 1,4-dioxane at 80° C. was dropped. The mixture was stirred for 16 hours under reflux with heating. The reaction mixture was allowed to cool to room temperature, and to the reaction mixture was added 15 ml of concentrated hydrochloric acid. To the mixture were added water and ethyl acetate, and the mixture was filtrated through celite. The filtrate was liquid-separated. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. 51.14 g of the resultant residue was subjected to silica gel column chromatography, to obtain 6.90 g of diethyl (3-trifluoromethyl-2-pyridyl)malonate.
Quantity
8.73 g
Type
reactant
Reaction Step One
Quantity
32.03 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
8.26 g
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:11][CH2:12][CH3:13])(=[O:10])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].Cl[C:15]1[C:20]([C:21]([F:24])([F:23])[F:22])=[CH:19][CH:18]=[CH:17][N:16]=1.Cl>O1CCOCC1.[Cu](Cl)Cl.C(OCC)(=O)C.O>[F:22][C:21]([F:24])([F:23])[C:20]1[C:15]([CH:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[C:3]([O:11][CH2:12][CH3:13])=[O:10])=[N:16][CH:17]=[CH:18][CH:19]=1 |f:0.1|

Inputs

Step One
Name
Quantity
8.73 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
32.03 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=NC=CC=C1C(F)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Six
Name
Quantity
8.26 g
Type
catalyst
Smiles
[Cu](Cl)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred further for 0.5 hours at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Thereafter, into the mixture, a solution prepared
ADDITION
Type
ADDITION
Details
was dropped
STIRRING
Type
STIRRING
Details
The mixture was stirred for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
with heating
FILTRATION
Type
FILTRATION
Details
the mixture was filtrated through celite
CUSTOM
Type
CUSTOM
Details
The filtrate was liquid-separated
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
FC(C=1C(=NC=CC1)C(C(=O)OCC)C(=O)OCC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 g
YIELD: CALCULATEDPERCENTYIELD 27.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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